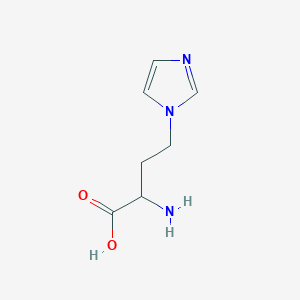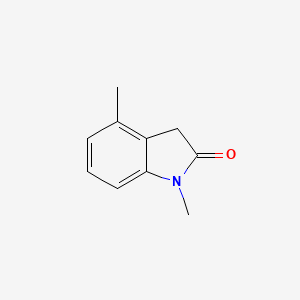
2-Amino-4-(1h-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1h-imidazol-1-yl)butanoic acid is a compound that features both an amino group and an imidazole ring This compound is of interest due to its unique structure, which combines the properties of amino acids and imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid typically involves the reaction of an appropriate imidazole derivative with a suitable amino acid precursor. One common method involves the use of 4-(1H-imidazol-1-yl)butanoic acid as a starting material, which is then subjected to amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Amino-4-(1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. This compound may also influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)butanoic acid
- 4-(2-amino-1H-imidazol-4-yl)butanoic acid
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Uniqueness
2-Amino-4-(1h-imidazol-1-yl)butanoic acid is unique due to its combination of an amino group and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-4-imidazol-1-ylbutanoic acid |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12) |
InChI Key |
RNDKANKZXDNZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)



![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)


![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)

![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
